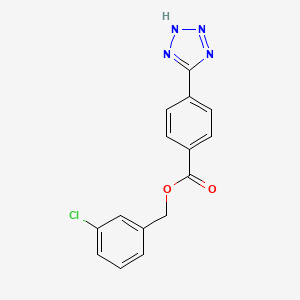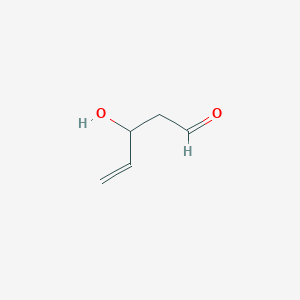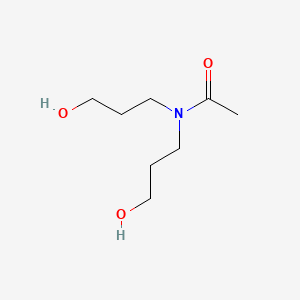![molecular formula C12H14BrN3 B12542799 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide CAS No. 652152-18-6](/img/structure/B12542799.png)
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the second position of the pyrimidine ring and a 4-methylphenylmethyl group attached to the nitrogen atom at the first position. The bromide ion serves as the counterion to balance the charge of the pyrimidin-1-ium cation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-aminopyrimidine and 4-methylbenzyl bromide.
Nucleophilic Substitution Reaction: The 2-aminopyrimidine undergoes a nucleophilic substitution reaction with 4-methylbenzyl bromide in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated purification systems to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Halide-substituted derivatives, such as chloride or iodide analogs.
Aplicaciones Científicas De Investigación
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: Contains both the amino group and the 4-methyl group but lacks the benzyl moiety.
Uniqueness
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is unique due to the combination of the pyrimidine ring, the amino group, and the 4-methylphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The presence of the bromide ion also influences its reactivity and solubility, making it distinct from other similar compounds.
Propiedades
Número CAS |
652152-18-6 |
|---|---|
Fórmula molecular |
C12H14BrN3 |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]pyrimidin-1-ium-2-amine;bromide |
InChI |
InChI=1S/C12H13N3.BrH/c1-10-3-5-11(6-4-10)9-15-8-2-7-14-12(15)13;/h2-8,13H,9H2,1H3;1H |
Clave InChI |
KZUVEHWFBKZOAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)




![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
